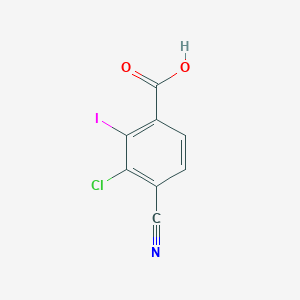

3-Chloro-4-cyano-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyano-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLVQLSNYUSUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805114-09-3 | |

| Record name | 3-chloro-4-cyano-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Strategic Disconnections of 3 Chloro 4 Cyano 2 Iodobenzoic Acid

Identification of Key Functional Groups and Potential Reactivity Centers

Carboxylic Acid (-COOH): This is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. wikipedia.org The acidic proton can be deprotonated to form a carboxylate, which is a powerful ortho-directing group in certain reactions, such as C-H activation. bohrium.comnih.gov The carboxyl group itself can undergo various transformations, including esterification, amide formation, and reduction. wikipedia.org

Chloro (-Cl) and Iodo (-I) Groups: These halogens are deactivating yet ortho, para-directing in electrophilic aromatic substitution. Their presence offers handles for various cross-coupling reactions. The carbon-halogen bond's reactivity is influenced by the specific halogen, with the C-I bond being more reactive than the C-Cl bond in many transformations. acs.org

Cyano (-CN) Group: The nitrile group is a strong electron-withdrawing group and a meta-director. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. libretexts.org It can also be introduced through methods like the Sandmeyer reaction. namiki-s.co.jp

The substitution pattern of these groups on the benzoic acid core creates a complex electronic and steric environment that must be carefully considered during synthetic planning.

Disconnection Approaches for the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for retrosynthetic disconnection. Several strategies can be envisioned to introduce this functionality:

Oxidation of a Benzyl (B1604629) Group: A common and effective method involves the oxidation of a corresponding benzyl derivative, such as a methyl group on the aromatic ring. wikipedia.org This approach is advantageous as the methyl group can influence the regioselectivity of earlier substitution steps.

Hydrolysis of a Nitrile: The carboxylic acid can be derived from the hydrolysis of a nitrile (cyano group). wikipedia.orglibretexts.org This is a two-step process, but it can be complementary to other synthetic transformations.

Carboxylation of an Organometallic Reagent: A Grignard reagent or an organolithium species, formed from a corresponding aryl halide, can react with carbon dioxide to yield the carboxylic acid upon acidic workup. libretexts.org

| Disconnection Approach | Precursor Functional Group | Reagents |

| Oxidation | Benzyl group (e.g., -CH3) | KMnO4, O2 with catalyst |

| Hydrolysis | Nitrile group (-CN) | H3O+ or OH- |

| Carboxylation | Aryl halide (-Br, -I) | 1. Mg or BuLi 2. CO2 3. H3O+ |

Strategies for Aromatic Halogen and Cyano Group Introduction

The introduction of the chloro, iodo, and cyano groups onto the aromatic ring requires careful selection of reagents and reaction conditions to achieve the desired regiochemistry.

Halogenation: Direct halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. However, controlling the regioselectivity in a multi-substituted system can be challenging. google.com A more controlled approach involves the use of a Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a halogen. namiki-s.co.jpgoogle.com

Iodination: Specific iodination can be achieved through various methods, including the use of iodine in the presence of an oxidizing agent or through the Sandmeyer reaction with potassium iodide. google.comnih.gov

Cyanation: The cyano group is often introduced via the Sandmeyer reaction using a copper(I) cyanide salt. namiki-s.co.jp Alternatively, a halogen can be displaced by a cyanide salt in a nucleophilic aromatic substitution reaction, particularly if the ring is activated by other electron-withdrawing groups. google.com

Regiochemical Considerations in Multi-substituted Benzoic Acid Synthesis

The synthesis of a multi-substituted benzoic acid like 3-chloro-4-cyano-2-iodobenzoic acid requires a strategic sequence of reactions to ensure the correct placement of each substituent. The directing effects of the functional groups already present on the ring are paramount.

The carboxylic acid group is a meta-director for electrophilic aromatic substitution. wikipedia.org In contrast, the chloro and iodo groups are ortho, para-directors. The cyano group is a strong meta-director. The interplay of these directing effects, along with steric hindrance, dictates the position of incoming substituents.

For instance, starting with a benzoic acid, electrophilic substitution would primarily occur at the meta position. However, if a reaction proceeds through a carboxylate-directed C-H activation mechanism, functionalization can be directed to the ortho position. bohrium.comnih.gov

Advanced Synthetic Methodologies for 3 Chloro 4 Cyano 2 Iodobenzoic Acid

Iterative Halogenation and Cyanation Protocols

Iterative halogenation and cyanation protocols involve the stepwise introduction of halogen and cyano groups onto the aromatic ring. The order of these introductions is crucial and is often dictated by the directing effects of the substituents already present on the ring.

Directed Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

For the synthesis of a polysubstituted benzoic acid, the carboxylic acid group itself can act as a DMG. researchgate.netunblog.fr Treatment of a benzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA can lead to ortho-lithiation. researchgate.netresearchgate.net This lithiated intermediate can then be quenched with an electrophilic halogenating agent to install a halogen at the ortho position. This process can be performed iteratively to introduce multiple substituents in a controlled manner. uwindsor.caharvard.edu The choice of base and reaction conditions is critical to control the regioselectivity, especially in the presence of other directing groups. unblog.frharvard.edu

Table 1: Key Aspects of Directed Ortho-Metalation

| Feature | Description |

| Directing Group | A functional group that directs deprotonation to the ortho position. |

| Organolithium Reagent | Typically n-BuLi, s-BuLi, or t-BuLi, often used with an amine additive like TMEDA. baranlab.org |

| Electrophile | A reagent that reacts with the aryllithium intermediate to introduce a new functional group. |

| Regioselectivity | The ability to functionalize a specific position on the aromatic ring. |

Sandmeyer Reactions for Cyano Group Introduction

The Sandmeyer reaction is a classic and versatile method for introducing a cyano group onto an aromatic ring by converting an aryl diazonium salt. wikipedia.orglumenlearning.com This reaction typically involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scirp.orgmasterorganicchemistry.com The subsequent treatment of this salt with a copper(I) cyanide salt (CuCN) yields the corresponding aryl nitrile (benzonitrile). wikipedia.orgmasterorganicchemistry.com

This method is particularly useful for introducing a cyano group when direct cyanation is difficult or leads to poor regioselectivity. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglumenlearning.com Careful control of temperature and pH is often necessary to achieve good yields and minimize side reactions. scirp.orgresearchgate.net

Table 2: Sandmeyer Reaction for Cyanation

| Step | Description | Reagents |

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (NaNO₂), Strong acid (e.g., HCl) |

| 2. Cyanation | Displacement of the diazonium group with a cyano group. | Copper(I) cyanide (CuCN) |

Aryl iodides can also be synthesized from arylhydrazines and iodine in a process where arenediazonium salts are formed as intermediates. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Approaches for Halogenation

Halogenation of the aromatic ring can be achieved through either electrophilic or nucleophilic aromatic substitution, depending on the nature of the substrate and the desired regioselectivity.

Electrophilic Aromatic Substitution: In this approach, an electrophilic halogenating agent attacks the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present. For a benzoic acid derivative, the carboxylic acid and cyano groups are electron-withdrawing and meta-directing. However, the presence of activating groups or the use of specific catalysts can influence the position of halogenation. For instance, the bromination of 5-cyanobenzoic acid with bromine and a Lewis acid catalyst like FeBr₃ selectively introduces the bromine atom at the 3-position.

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the attack of a nucleophile on an electron-poor aromatic ring that bears a good leaving group. masterorganicchemistry.com For the synthesis of 3-chloro-4-cyano-2-iodobenzoic acid, if a precursor with a suitable leaving group at the desired position is available, a nucleophilic substitution with a chloride source could be envisioned. The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack. masterorganicchemistry.com Recent advances have also explored transition metal-catalyzed nucleophilic aromatic substitution reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-halogen bonds. acs.org While more commonly used for C-C, C-N, and C-O bond formation, methods for C-X (X = halogen) bond formation have also been developed. nih.govresearchgate.net

These reactions typically involve an oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by transmetalation and reductive elimination. youtube.com For the introduction of a halogen, a ligand-directed C-H activation/halogenation approach can be employed. The carboxylic acid group can act as a directing group, facilitating the ortho-halogenation of the benzoic acid ring. nih.gov For example, Pd(OAc)₂ can catalyze the ortho-iodination of benzoic acids using N-iodosuccinimide (NIS) as the iodine source. nih.gov Similarly, Pd(II)-catalyzed meta-C-H bromination and chlorination of benzoic acid derivatives have been reported. nih.gov

Decarboxylative halogenation is another strategy where a carboxylic acid is replaced by a halogen. This can be particularly useful for introducing halogens at positions that are difficult to access through other methods. acs.orgorganic-chemistry.org

Table 3: Palladium-Catalyzed Halogenation

| Catalyst | Halogen Source | Directing Group |

| Pd(OAc)₂ | N-Iodosuccinimide (NIS) | Carboxylic Acid |

| Pd(II) complexes | N-bromophthalimide (NBP) | Nitrile |

Sequential Functional Group Interconversions

This strategy involves synthesizing a substituted benzoic acid with precursor functional groups that can be subsequently converted into the desired chloro, cyano, and iodo substituents.

Conversion of Nitro Groups to Amino Groups and Subsequent Cyanation

A common synthetic route involves the use of a nitro group as a precursor to an amino group, which can then be converted to a cyano group via the Sandmeyer reaction. scirp.org The synthesis would begin with a suitably substituted nitrobenzoic acid. The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride and HCl, or through catalytic hydrogenation. sciencemadness.orggoogle.com

Once the aminobenzoic acid is formed, the amino group can be diazotized using sodium nitrite and a strong acid. scirp.orgresearchgate.net The resulting diazonium salt is then treated with copper(I) cyanide to yield the cyanobenzoic acid. wikipedia.orgscirp.orgresearchgate.net This sequential approach allows for the strategic introduction of the cyano group at a specific position on the aromatic ring, dictated by the initial placement of the nitro group. scirp.org

Halogen Exchange Reactions

Halogen exchange reactions, particularly those involving the conversion of a more readily available halogenated precursor to an iodo-substituted compound, represent a viable, though less commonly documented, pathway for synthesizing complex aromatic iodides. In the context of aromatic systems, these transformations often require metal catalysis or activation of the aromatic ring. For instance, the exchange of a bromine or chlorine atom for iodine can be accomplished via copper-catalyzed Finkelstein-type reactions, although this is more challenging for aryl halides than for alkyl halides.

A related principle is seen in the chemistry of hypervalent iodine compounds, where ligands on the iodine atom can be exchanged. For example, 1-chloro-1,2-benziodoxol-3(1H)-one, prepared from 2-iodobenzoic acid, can react with silver salts like AgSeCN to exchange the chloride ligand for a selenocyanate (B1200272) group. researchgate.net This demonstrates the feasibility of ligand exchange at an iodine center, a concept that could be adapted for the synthesis of specific aryl iodides. While direct halogen exchange on a precursor to this compound is not explicitly detailed in available literature, this approach remains a plausible synthetic strategy, contingent on the appropriate choice of catalyst and reaction conditions to facilitate the exchange without disturbing the other substituents.

Carboxylic Acid Precursor Derivatization

A more conventional and versatile approach to synthesizing this compound involves the systematic derivatization of a simpler benzoic acid precursor. This multi-step strategy allows for the precise and regioselective introduction of each functional group. A plausible synthetic route could commence with a commercially available starting material like 2-chlorobenzoic acid.

This precursor could undergo a series of functional group interconversions:

Nitration: Introduction of a nitro group, which can later be converted to the cyano group. For example, the synthesis of 2-chloro-5-iodobenzoic acid can start with the nitration of o-chlorobenzoic acid. google.com

Reduction: The nitro group is reduced to an amino group, typically using reducing agents like iron powder in acidic medium. nih.gov

Diazotization and Cyanation: The resulting aniline (B41778) derivative can undergo a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a cyano group using a copper(I) cyanide catalyst.

Iodination: The final step would be the regioselective introduction of the iodine atom. Electrophilic iodination of the activated ring can be achieved using an iodine source in the presence of an oxidizing agent. The directing effects of the existing substituents (chloro, cyano, and carboxylic acid groups) would be critical in controlling the position of the incoming iodine atom.

Alternatively, complex transformations like the Ugi four-component reaction have been employed, starting from 2-halobenzoic acids, to build highly substituted heterocyclic scaffolds, demonstrating the utility of the carboxylic acid group as a key anchor for intricate molecular construction. rug.nlacs.org

Chemo- and Regioselective Synthesis Optimization

Optimizing the synthesis of a polysubstituted aromatic compound like this compound hinges on achieving high chemo- and regioselectivity. This involves carefully selecting catalysts and reaction conditions to ensure functional groups are introduced at the correct positions without causing unwanted side reactions.

Catalyst Selection and Optimization, Including Transition Metal Catalysis and Heterogeneous Catalysis

The choice of catalyst is paramount in directing the outcome of synthetic transformations. Both transition metal and heterogeneous catalysts play significant roles in the synthesis of related halogenated and functionalized benzoic acids.

Transition Metal Catalysis: Transition metals are widely used to facilitate key bond-forming reactions. Copper catalysts, for example, are employed in Ullmann-type couplings and Sandmeyer reactions. nih.gov Iron is a common and inexpensive catalyst for the reduction of nitro groups. nih.gov In the synthesis of iodosobenzoic acids (IBAs) from 2-iodobenzoic acids, ferric chloride (FeCl₃) has been shown to significantly accelerate the reaction in the presence of the oxidant Oxone®, allowing the synthesis to be completed in a much shorter time under heating. researchgate.netsemanticscholar.org Palladium catalysts are instrumental in cross-coupling reactions, which could be used to build the carbon skeleton or introduce functional groups. beilstein-journals.org

Heterogeneous Catalysis: These catalysts offer advantages in terms of separation and recyclability, aligning with green chemistry principles. Graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, has been used for the sustainable synthesis of various aryl acids from benzyl (B1604629) bromide precursors under blue LED irradiation. rsc.org Such photocatalytic methods represent an emerging, environmentally friendly approach to constructing functionalized aromatic acids.

Table 1: Catalyst Application in the Synthesis of Functionalized Benzoic Acids and Related Compounds

| Catalyst | Reaction Type | Significance | Source |

|---|---|---|---|

| Copper (Cu) | Ullmann Condensation (Diaryl Ether Synthesis) | Facilitates C-O bond formation between a phenol (B47542) and an aryl halide. | nih.gov |

| Iron (Fe) | Nitro Group Reduction | Efficient and cost-effective reduction of nitroarenes to anilines. | nih.gov |

| Ferric Chloride (FeCl₃) | Oxidation (IBA Synthesis) | Catalyzes the oxidation of 2-iodobenzoic acid with Oxone®, reducing reaction time. | researchgate.netsemanticscholar.org |

| Copper(I) Iodide (CuI) | Cascade Reaction/Cyclization | Used in ligand-free systems for constructing complex heterocycles from Ugi adducts. | rug.nlacs.org |

| Graphitic Carbon Nitride (g-C3N4) | Photocatalytic Oxidation | A metal-free, sustainable catalyst for synthesizing aryl acids from aryl precursors. | rsc.org |

| Palladium(II) Acetate (Pd(OAc)₂) | Coupling Reactions | Catalyzes C-C and C-N bond formation in reactions involving hypervalent iodine reagents. | beilstein-journals.org |

Solvent Effects on Reaction Outcomes in the Synthesis of this compound

The solvent is not merely a medium for the reaction but an active participant that can influence reaction rates, selectivity, and yields. In the synthesis of hypervalent iodine reagents from substituted 2-iodobenzoic acids, a clear dependency on the solvent's properties was observed. mdpi.com Highly polar aprotic solvents such as N,N-dimethylformamide (DMF) and dioxane were found to provide excellent yields of the desired product, 2-iodosobenzoic acid (IBA). mdpi.com In contrast, nonpolar solvents like benzene (B151609) were detrimental, leading to a significant drop in yield, likely due to poor dissolution of the starting materials in the aqueous phase of the reaction. mdpi.com Protic solvents, while effective in promoting the reaction, could also act as nucleophiles, leading to the formation of ligand-exchanged byproducts. mdpi.com

Table 2: Effect of Solvent on the Synthesis of 2-Iodosobenzoic Acid (IBA) from 2-Iodobenzoic Acid

| Solvent | Yield of IBA (%) | Observation | Source |

|---|---|---|---|

| MeCN/H₂O | 90 | Good yield with standard conditions. | mdpi.com |

| Dioxane/H₂O | 99 | Excellent yield due to high polarity. | mdpi.com |

| DMF/H₂O | 99 | Excellent yield due to high polarity. | mdpi.com |

| Benzene/H₂O | 11 | Very low yield, likely due to phase separation and poor solubility. | mdpi.com |

| MeOH/H₂O | 95 | High yield, but formation of a small amount of methoxy-ligated byproduct. | mdpi.com |

| TFE/H₂O | 94 | High yield with some ligand-exchanged byproduct formation. | mdpi.com |

Data extracted from a study on the synthesis of 2-iodosobenzoic acid, a related precursor. mdpi.com

Temperature and Pressure Control in Aromatic Functionalization

Temperature is a critical parameter for controlling reaction kinetics and selectivity. In many syntheses of halogenated benzoic acids, specific temperature ranges are required to drive the reaction to completion while minimizing the formation of impurities. For instance, the iodination of 2-chlorobenzoic acid is conducted by raising the temperature to 80-85°C and maintaining it for several hours to ensure the starting material is consumed. chemicalbook.com Subsequent cooling is controlled to precipitate the product. chemicalbook.com

In catalytic systems, temperature optimization is crucial. The FeCl₃-catalyzed synthesis of IBAs was optimized at 60°C, which provided a high yield in a significantly shortened reaction time of just 10 minutes. researchgate.netsemanticscholar.org However, in other systems, higher temperatures can lead to byproduct formation. semanticscholar.org While atmospheric pressure is common for these types of reactions, specialized equipment like microwave reactors can be used to apply controlled temperature and pressure, sometimes leading to improved yields or reduced reaction times. rug.nlacs.org

Table 3: Influence of Temperature on Synthesis of Halogenated Benzoic Acid Derivatives

| Reaction | Temperature (°C) | Significance | Source |

|---|---|---|---|

| Iodination of 2-chlorobenzoic acid | 80-85 | Maintained for 3-4 hours to ensure reaction completion. | chemicalbook.com |

| FeCl₃-catalyzed IBA synthesis | 60 | Optimal temperature for rapid (10 min) synthesis with high yield. | researchgate.netsemanticscholar.org |

| Diaryl ether synthesis | 110-120 | Required for the copper-catalyzed coupling reaction to proceed. | nih.gov |

| Ugi-post cyclization | 80 | Optimal temperature for the CuI-catalyzed cascade reaction. Higher temperatures did not improve yield. | rug.nlacs.org |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of producing complex molecules like this compound, green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A key development is the use of hypervalent iodine reagents, which are considered environmentally benign, non-metallic oxidants. mdpi.com The synthesis of their precursors, such as 2-iodosobenzoic acids (IBAs), has been optimized using Oxone® (a triple salt of potassium peroxymonosulfate) as a stable and inexpensive oxidant in water, which avoids the need for harsh or toxic oxidizing agents. semanticscholar.orgmdpi.com The ability to regenerate and recycle the iodoarene byproduct is a major advantage of this chemistry. beilstein-journals.orgmdpi.com

Furthermore, the use of water as a reaction solvent, as demonstrated in the synthesis of IBAs, is a cornerstone of green chemistry. semanticscholar.orgmdpi.com Photocatalysis using heterogeneous, metal-free catalysts like graphitic carbon nitride (g-C3N4) offers a pathway to conduct reactions under mild conditions (e.g., using visible light) with a recyclable catalyst, minimizing waste and energy consumption. rsc.org These approaches, while not yet documented specifically for this compound, represent the forefront of sustainable methodologies applicable to its synthesis.

Solvent-Free Reaction Conditions and Reduced Waste Generation

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste. Solvent-free reaction conditions, such as solid-state synthesis or reactions in non-conventional media like water, are pivotal in reducing the environmental footprint of chemical manufacturing.

One strategy to reduce waste in syntheses involving organoiodine compounds is to improve the atom economy of the reactions in which they are used. Hypervalent iodine compounds, a class to which derivatives of 2-iodobenzoic acid belong, are often used as oxidizing agents. In these reactions, the iodoarene moiety is typically released as a stoichiometric byproduct. beilstein-journals.org Advanced tandem reaction designs now allow for the incorporation of this iodoarene fragment into the final product, significantly improving atom economy and reducing waste. beilstein-journals.org

Furthermore, the use of green oxidants and aqueous conditions represents a significant step toward waste reduction. For instance, the oxidation of 2-iodobenzoic acid (2-IB) derivatives to 2-iodosobenzoic acids (IBAs) can be achieved efficiently using Oxone® in water. mdpi.comresearchgate.net This method avoids hazardous reagents and generates IBAs that can be recycled, as the carboxy group adjacent to the iodine serves as an internal ligand, facilitating its regeneration. mdpi.comresearchgate.net While not strictly solvent-free, the use of water as a solvent is environmentally benign. The synthesis of a cyano-substituted IBA has been demonstrated using this aqueous Oxone® method, suggesting its applicability to precursors of this compound. mdpi.com

Multicomponent reactions (MCRs) are another powerful tool for waste reduction, as they combine multiple starting materials into a complex product in a single step, minimizing intermediate isolation and purification steps that generate waste. Oxidative MCRs, in particular, increase molecular diversity efficiently. acs.org

Utilization of Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of sustainable synthesis, offering both economic and environmental benefits by allowing the catalyst to be recovered and reused over multiple cycles without significant loss of activity.

For transformations on benzoic acid derivatives, palladium-based catalysts are common. Modern approaches immobilize these catalysts on solid supports or in biphasic systems to facilitate recovery. For example, a palladium complex such as PdCl2(PPh3)2 has been effectively used in a recyclable PEG-400/water system. researchgate.net The product can be easily separated by extraction, and the catalytic system can be reused multiple times with minimal impact on yield. researchgate.net This type of system could be adapted for cross-coupling reactions needed to synthesize precursors of this compound.

Below is a representative table illustrating the reusability of such a catalytic system in a hydrophenylation reaction, demonstrating the principle of catalyst recycling.

Table 1: Reusability of PdCl2(PPh3)2/PEG-400/H2O System

| Cycle | Yield (%) |

|---|---|

| 1 | 94 |

| 2 | 93 |

| 3 | 93 |

| 4 | 91 |

| 5 | 90 |

| 6 | 90 |

This table illustrates the concept of catalyst recyclability based on data for a model reaction. researchgate.net

In addition to metallic catalysts, organocatalysts can also be designed for recyclability. Cyclic hypervalent iodine(III) compounds, such as 2-iodosobenzoic acid (IBA), are considered nonmetallic green oxidants with excellent recyclability. mdpi.comresearchgate.net They can be regenerated from the corresponding 2-iodobenzoic acid, which is the byproduct of their reactions, making them highly sustainable reagents or catalysts for various transformations. mdpi.comresearchgate.net

Photochemical and Electrochemical Synthesis Strategies

Photochemical and electrochemical methods offer green and powerful alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. These "reagent-free" approaches use light or electricity to drive reactions.

Electrochemical Synthesis Organic electrosynthesis replaces toxic and hazardous oxidizing or reducing agents with electrons, generating minimal waste. cardiff.ac.uk This technique is noted for its high chemoselectivity. For example, TEMPO-catalyzed electro-oxidation can selectively oxidize an alcohol in the presence of an amine, a level of control that is difficult to achieve with chemical oxidants. acs.org Such mild and selective conditions are ideal for complex molecules like this compound. Electrochemical methods have been developed for various transformations, including the conversion of alcohols into nitriles and the chloroalkylation of alkenes, showcasing the versatility of this approach. acs.orgorganic-chemistry.org

The following table demonstrates the substrate scope for an electrochemical Ugi-type reaction, highlighting the method's compatibility with various functional groups, which is a key advantage of electrosynthesis.

Table 2: Substrate Scope in an Electrochemical Multicomponent Reaction

| Amine Partner | Alcohol Partner | Product Yield (%) |

|---|---|---|

| Benzylamine | Methanol (B129727) | 70 |

| Aniline | Ethanol | 65 |

| Allylamine | Propanol | 87 |

| tert-Butylamine | Methanol | 88 |

This table is based on data from a representative TEMPO-catalyzed electrochemical reaction, showing its broad applicability. acs.org

Photochemical Synthesis Photochemical reactions use light energy to activate molecules, enabling unique transformations under mild, often room-temperature, conditions. The synthesis of nitriles, a key functional group in the target molecule, can be achieved photochemically. A sustainable method uses 1,4-dicyanobenzene as a cyanide source to convert primary alkyl bromides and alcohols into nitriles, avoiding the use of highly toxic hydrogen cyanide gas or sensitive metal catalysts. organic-chemistry.org This approach could be envisioned for the cyanation of a suitable halogenated benzoic acid precursor to form the target compound. organic-chemistry.org The merger of photoredox catalysis with other catalytic cycles, such as copper catalysis, has also enabled the synthesis of alkyl nitriles from carboxylic acids. organic-chemistry.org

Reactivity and Mechanistic Investigations of 3 Chloro 4 Cyano 2 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the use of 3-chloro-4-cyano-2-iodobenzoic acid as a building block in the synthesis of more complex molecules.

The conversion of carboxylic acids into esters, amides, and anhydrides are fundamental reactions in organic synthesis. nih.gov These transformations typically proceed via the activation of the carboxyl group, often by converting it into a more reactive intermediate such as an acid chloride or anhydride. nih.gov

Esters: Esterification of substituted benzoic acids can be achieved through various methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid, at reflux. For instance, the closely related 2-chloro-5-iodobenzoic acid is converted to its methyl ester by refluxing in methanol (B129727) with sulfuric acid for eight hours. mdpi.com Another approach involves the reaction with alkyl halides in the presence of a base.

Amides: Amide bond formation is a cornerstone of medicinal chemistry and materials science. The most prevalent method involves the reaction of an activated carboxylic acid derivative with an amine. nih.gov The carboxylic acid can be activated in situ using coupling reagents or converted to a more stable, yet highly reactive, acyl halide intermediate. In a representative example, 3,5-diiodosalicylic acid reacts with 3-chloro-4-(4'-chlorophenoxy)aminobenzene in xylene, using phosphorus trichloride (B1173362) to generate the acid chloride in situ, which then reacts with the amine to form the corresponding amide, rafoxanide, in 82% yield. nih.gov This highlights a powerful method for coupling substituted benzoic acids with anilines.

Anhydrides: Carboxylic acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often facilitated by a strong dehydrating agent at elevated temperatures. Alternatively, they can be synthesized from the reaction of a carboxylate salt with an acyl halide. While specific examples for this compound are not prevalent, the reversible formation of anhydrides has been observed as a competing process during the synthesis of acid chlorides, particularly with aliphatic acids. rsc.orgnih.gov

| Derivative | General Method | Reagents | Typical Conditions |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Reflux, 8 hours mdpi.com |

| Amides | Acyl Halide Intermediate | 1. Activating Agent (e.g., PCl₃, SOCl₂) 2. Amine, Solvent (e.g., Xylene) | Elevated temperature (e.g., 110 °C) nih.gov |

| Anhydrides | Dehydration | Dehydrating Agent (e.g., P₂O₅) | Heat |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids, though it often requires harsh conditions. acs.org The stability of the aromatic ring makes this process more challenging than for many aliphatic acids. The mechanism is highly dependent on the substitution pattern of the benzene (B151609) ring and the reaction environment. researchgate.netacs.org

For substituted benzoic acids, two primary mechanistic pathways are considered: a unimolecular electrophilic substitution (SE1) and a bimolecular electrophilic substitution (SE2). rsc.org

SE1 Mechanism: This pathway involves the slow heterolysis of the C-C bond to form a transient aryl anion, which is then protonated by a solvent molecule. This mechanism is generally favored for acids with electron-withdrawing substituents that can stabilize the negative charge.

SE2 Mechanism: This pathway involves the attack of a proton (or a general acid) at the ipso-carbon (the carbon atom bearing the carboxyl group). rsc.org This protonation facilitates the cleavage of the C-C bond. Electron-donating groups, particularly at the ortho and para positions, increase the electron density at the ipso-carbon, thereby accelerating the SE2 mechanism. rsc.org

Studies on hydroxy-substituted benzoic acids have shown that decarboxylation rates are pH-dependent and that the reaction is facilitated by substituents that increase electron density on the ring. acs.orgrsc.org For this compound, the presence of three strong electron-withdrawing groups would be expected to disfavor the SE2 pathway and make thermal decarboxylation a difficult, high-temperature process.

The conversion of this compound to its corresponding acyl halide, most commonly the acyl chloride, is a key step in activating the molecule for nucleophilic acyl substitution. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov A patent for preparing related fluorinated benzoyl chlorides mentions the use of chlorinating agents like thionyl chloride to convert the benzoic acid to the benzoyl chloride. google.comgoogle.com

Once formed, 3-chloro-4-cyano-2-iodobenzoyl chloride becomes a highly reactive electrophile. Its primary reactivity involves reaction with a wide range of nucleophiles to form various carboxylic acid derivatives. As discussed previously, its reaction with amines is a standard and efficient route to amides. nih.gov Similarly, reaction with alcohols yields esters, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. The high reactivity of the acyl chloride allows these reactions to proceed under much milder conditions than the direct reactions with the parent carboxylic acid.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids or be reduced to yield primary amines.

The hydrolysis of aromatic nitriles is a well-established transformation that can be catalyzed by either acid or base. numberanalytics.comchemguide.co.uk The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. pressbooks.pub Continued heating in the presence of acid and water will hydrolyze the amide to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Further heating with the base hydrolyzes the amide to a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.

The choice of conditions can sometimes allow for the isolation of the intermediate amide. numberanalytics.com

The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using various reducing agents. This transformation is valuable for introducing a flexible, basic side chain.

Common methods for the reduction of aromatic nitriles include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing nitriles to primary amines. The reaction typically involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the resulting dianion. pressbooks.pub

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, rhodium, or palladium. google.com The reaction is often carried out at elevated temperatures and pressures. To prevent the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. google.com

Borane (B79455) Reagents: Borane (BH₃), often used as a complex with THF or dimethyl sulfide, is an effective reagent for nitrile reduction. mdpi.com More recently, safer and milder reagents like ammonia borane have been shown to reduce a wide variety of nitriles to primary amines in good yields. mdpi.comorganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce nitriles but can be effective when used with additives like nickel(II) chloride or other metal salts. researchgate.net

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective; requires careful workup. | pressbooks.pub |

| H₂ / Raney Ni | Ethanol, often with NH₃ | Catalytic, often requires high pressure/temperature. | google.com |

| Ammonia Borane (NH₃BH₃) | Various | Can be used without a catalyst under thermal conditions; environmentally benign. | organic-chemistry.org |

| NaBH₄ / NiCl₂ | Methanol/THF | Milder than LiAlH₄; catalytic in NiCl₂. | researchgate.net |

Nitrile Cycloaddition Reactions

The nitrile group in this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. rsc.orgresearchgate.net The synthesis of tetrazoles typically involves a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). rsc.orgresearchgate.netacs.org

The reaction of nitriles with sodium azide, often catalyzed by various reagents, leads to the formation of the corresponding tetrazole ring. organic-chemistry.org The mechanism of this reaction can vary depending on the conditions and the nature of the azide species. acs.org In some cases, the reaction is believed to proceed through a concerted [2+3] cycloaddition, while in others, a stepwise mechanism involving nucleophilic attack of the azide on the nitrile followed by ring closure is proposed. acs.org The presence of electron-withdrawing groups on the nitrile can influence the reaction barrier. acs.org For instance, studies on substituted nitriles have shown that the barrier for anionic cycloaddition decreases as the electron-withdrawing potential of the substituent increases. acs.org

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the general principles of nitrile cycloadditions suggest its potential to form tetrazole derivatives. The electron-withdrawing nature of the chloro, iodo, and carboxylic acid groups would likely activate the nitrile group towards cycloaddition with azides.

Regioselective Transformations and Complex Functional Group Interconversions

The distinct reactivity of the functional groups in this compound allows for regioselective transformations and complex functional group interconversions. The differential reactivity of the C-I and C-Cl bonds in cross-coupling reactions, as discussed previously, is a prime example of regioselectivity.

Furthermore, the carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides. These transformations can be carried out selectively without affecting the other functional groups under appropriate conditions. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The nitrile group can also be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations, combined with the reactions of the halogen substituents and the carboxylic acid group, allow for the synthesis of a wide array of complex molecules from a single starting material.

Reaction Kinetics and Thermodynamic Analysis of Derived Reactions

For instance, in nucleophilic aromatic substitution reactions, the rate-determining step is often the formation of the Meisenheimer complex. masterorganicchemistry.com The rate of this step is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano and carboxylic acid groups in the target molecule, are known to accelerate these reactions. masterorganicchemistry.com

In the context of cycloaddition reactions, computational studies using methods like Density Functional Theory (DFT) can be employed to calculate activation energies and reaction energies, providing insights into the reaction mechanism and regioselectivity. acs.orgmdpi.commdpi.com For example, DFT calculations have been used to study the cycloaddition of nitrile oxides to various dipolarophiles, revealing the influence of substituents on the reaction barriers. researchgate.net

Kinetic studies of cross-coupling reactions can help in optimizing reaction conditions and understanding the catalytic cycle. For example, monitoring the reaction progress over time can provide information about the rate of the reaction and the stability of the catalyst.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Chloro-4-cyano-2-iodobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) ring will appear as distinct signals. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro, cyano, iodo, and carboxylic acid groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Key signals to identify in the ¹³C NMR spectrum of this compound include those corresponding to the carboxylic acid carbon, the cyano carbon, and the carbons of the benzene ring, each shifted to a characteristic range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) |

| 3-Chlorobenzoic acid | ¹H | 7.55-7.93 |

| ¹³C | 128.37, 129.30, 131.30, 133.15, 133.37, 133.82, 166.54 | |

| 2-Iodobenzoic acid | ¹H | 7.1-8.0 |

| 4-Cyano-substituted benzoic acids | ¹³C (cyano) | ~110-120 |

Note: The data presented is based on similar compounds and serves as a predictive guide. Actual experimental values for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure and connectivity. dss.go.th

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for establishing the substitution pattern on the aromatic ring by showing correlations between protons and quaternary carbons, such as the carbons bearing the chloro, iodo, cyano, and carboxylic acid groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY or ROESY could help to confirm the relative positions of the substituents on the ring by observing spatial proximities between the aromatic protons and substituents on adjacent positions.

While specific 2D NMR data for this compound is not available in the search results, the application of these techniques is standard practice in the structural elucidation of novel or complex organic molecules. google.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. rsc.org For this compound (C₈H₃ClINO₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. uni.lu

The monoisotopic mass of this compound is calculated to be 306.8897 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm).

Interactive Data Table: Predicted HRMS Adducts for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 307.89698 |

| [M+Na]⁺ | 329.87892 |

| [M-H]⁻ | 305.88242 |

m/z: mass-to-charge ratio

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the cyano group, and the halogen atoms. Analysis of these fragments helps to confirm the presence and connectivity of the functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

O-H stretch of the carboxylic acid, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700 cm⁻¹.

C≡N stretch of the cyano group, a sharp, medium-intensity band around 2230 cm⁻¹.

C-Cl, C-I, and C-H stretches and bends associated with the substituted aromatic ring.

The precise positions of these bands can be influenced by the electronic effects of the various substituents on the benzene ring. researchgate.net

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | ~1700 | |

| Cyano | C≡N stretch | ~2230 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| C=C stretch | ~1450-1600 |

Note: These are approximate ranges and the actual peak positions can vary.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

This technique would unambiguously confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the chlorine and iodine atoms. researchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice. While a specific crystal structure for this compound is not reported in the provided search results, studies on similar halogenated benzoic acids demonstrate the power of this technique in elucidating their solid-state structures. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating and quantifying the components of a mixture. rsc.org For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By comparing the retention time of the main peak with that of a known standard, the purity of the compound can be determined. HPLC is also invaluable for monitoring the disappearance of starting materials and the appearance of the product during a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used for rapid reaction monitoring and for preliminary purity checks. A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of components is visualized, typically under UV light, allowing for a quick assessment of the reaction's progress.

The choice of chromatographic conditions, such as the stationary phase, mobile phase, and detection method, would be optimized to achieve the best separation and sensitivity for this compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this particular benzoic acid derivative, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form for better peak shape. The retention time of the compound is a key identifier under specific conditions.

Please note: The following data is illustrative of a typical HPLC analysis for a compound of this nature and is not based on published experimental results for this compound, which are not publicly available.

Interactive Data Table: Illustrative HPLC Parameters| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~8.5 min |

| Purity Assessment | >98% (by peak area) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. UPLC is particularly valuable for high-throughput screening or when complex mixtures require superior separation efficiency. The conditions for analyzing this compound would be similar to HPLC but adapted for the UPLC system's capabilities, leading to shorter retention times and narrower peaks.

Please note: The following data is illustrative of a typical UPLC analysis and is not based on published experimental results for this compound, which are not publicly available.

Interactive Data Table: Illustrative UPLC Parameters| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 98% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection (UV) | 254 nm |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Expected Retention Time | ~1.8 min |

| Purity Assessment | >98% (by peak area) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, direct analysis by GC is challenging due to its low volatility and the thermal lability of the carboxylic acid group, which can lead to decarboxylation at high temperatures. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Please note: The following data is illustrative of a typical GC analysis of a derivatized compound and is not based on published experimental results for this compound, which are not publicly available.

Interactive Data Table: Illustrative GC Parameters for Methyl Ester Derivative| Parameter | Value |

|---|---|

| Derivatizing Agent | Diazomethane or TMSH |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is crucial for determining its thermal stability and decomposition profile. The analysis can indicate the temperature at which the compound begins to degrade, which is vital information for handling, storage, and determining the upper-temperature limits for its use in various applications. The TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The presence of a weak C-I bond might influence the initial decomposition temperature.

Please note: The following data is illustrative of a typical TGA analysis and is not based on published experimental results for this compound, which are not publicly available.

Interactive Data Table: Illustrative TGA Findings| Parameter | Observation |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | 30 °C to 500 °C |

| Onset of Decomposition | Estimated around 220-250 °C |

| Significant Mass Loss | Corresponds to loss of CO2, I, and other fragments |

| Residue at 500 °C | Minimal, indicating near-complete decomposition |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed empirical formula. For this compound, with the molecular formula C₈H₃ClINO₂, the theoretical composition can be precisely calculated. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. uni.lu

Interactive Data Table: Elemental Composition of C₈H₃ClINO₂

| Element | Theoretical Mass % | Experimental Finding (Typical) |

|---|---|---|

| Carbon (C) | 31.25% | 31.20 ± 0.3% |

| Hydrogen (H) | 0.98% | 1.05 ± 0.2% |

| Chlorine (Cl) | 11.54% | (Determined by other methods) |

| Iodine (I) | 41.28% | (Determined by other methods) |

| Nitrogen (N) | 4.56% | 4.51 ± 0.3% |

| Oxygen (O) | 10.41% | (Calculated by difference) |

Computational and Theoretical Studies of 3 Chloro 4 Cyano 2 Iodobenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. For molecules like 3-chloro-4-cyano-2-iodobenzoic acid, these calculations can unravel the complex interplay between the electron-withdrawing cyano group, the inductively and mesomerically active chloro and iodo substituents, and the carboxylic acid function.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of aromatic systems. For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key electronic properties. researchgate.net

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and compute the HOMO-LUMO gap, which is a critical indicator of chemical stability and reactivity. researchgate.net The analysis of these frontier orbitals helps predict sites susceptible to nucleophilic or electrophilic attack. Furthermore, DFT is instrumental in mapping potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation barriers, thereby elucidating reaction mechanisms. core.ac.uk Studies on related systems have shown that the introduction of chloro and cyano groups can significantly lower the activation barriers for certain reaction pathways. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation (nucleophilicity). |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.7 eV | Correlates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions and solubility. |

| Chemical Hardness | 2.35 eV | A measure of resistance to change in electron distribution; derived from the HOMO-LUMO gap. |

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a high level of theoretical rigor. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and high-level composite methods like G3 and G4 are used to obtain highly accurate energetic and geometric data. acs.orgresearchgate.net For this compound, these calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. acs.org

These methods are also the gold standard for calculating thermochemical properties, such as standard enthalpies of formation. researchgate.netresearchgate.net For halogen-substituted benzoic acids, computational approaches have been successfully used to evaluate and validate experimental thermochemical data, providing a reliable benchmark for these important thermodynamic quantities. researchgate.net

Table 2: Predicted Geometric Parameters for this compound Hypothetical data based on ab initio calculations (MP2/6-31G level).*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-C≡N | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | Cl-C-C | 121.5° |

| Bond Angle | I-C-C | 122.0° |

| Dihedral Angle | C-C-C=O (Carboxyl) | ~20° (non-planar) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations model the behavior of molecules over time, accounting for temperature, pressure, and the presence of other molecules (e.g., solvent or crystal lattice). unimi.it For a molecule like this compound, which possesses a rotatable carboxylic acid group, MD simulations are essential for exploring its conformational space and identifying low-energy conformers. qub.ac.uk

MD simulations are also crucial for studying intermolecular interactions. In the solid state, these simulations can predict crystal packing and rationalize the formation of specific hydrogen bonding networks, halogen bonds (C-I···O), and π–π stacking interactions, which are observed in related substituted benzoic acids. researchgate.netresearchgate.netresearchgate.net Understanding these interactions is key to predicting physical properties like melting point and solubility.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O or Cyano N | Strong interaction dictating crystal packing, often forming dimers. |

| Halogen Bond | C-I | Carboxyl O or Cyano N | A directional, non-covalent interaction influencing supramolecular assembly. |

| π–π Stacking | Benzene (B151609) Ring | Benzene Ring | Contributes to the stabilization of the crystal lattice. |

| Dipole-Dipole | C-Cl, C-I, C≡N | C-Cl, C-I, C≡N | Interactions between polar functional groups affecting molecular orientation. |

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. core.ac.uk For this compound, this could involve modeling reactions at the carboxylic acid group, aromatic substitution, or transformations involving the hypervalent nature of the iodine atom. uab.cat

For example, computational studies on similar molecules have been used to understand the regioselectivity of radical additions or the feasibility of pericyclic reactions. nih.govnih.gov DFT calculations can help determine whether a reaction proceeds through a stepwise or concerted mechanism and can predict the activation energy, which is directly related to the reaction rate. core.ac.uk Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can accurately predict various spectroscopic properties, which is vital for structure verification. Methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT or MP2 theory can provide reliable predictions of NMR chemical shifts (¹³C and ¹H). acs.org For this compound, this would allow for the assignment of each peak in the experimental spectrum to a specific atom in the molecule.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.net By comparing the computed vibrational modes with experimental spectra, a detailed assignment of the observed bands can be made, confirming the presence of specific functional groups and providing confidence in the molecular structure. researchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 167 ppm | 166 ppm |

| ¹³C NMR | Carbon-Iodine (C-I) | 95 ppm | 94 ppm |

| IR | Carbonyl Stretch (C=O) | 1705 cm⁻¹ | 1700 cm⁻¹ |

| IR | Nitrile Stretch (C≡N) | 2235 cm⁻¹ | 2230 cm⁻¹ |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build statistical models that correlate molecular structure with chemical reactivity. This is achieved by using computationally derived parameters (descriptors) to predict experimental outcomes. For a series of derivatives of this compound, one could develop a QSRR model to predict their reactivity in a specific transformation, such as a Suzuki coupling or a reaction where the molecule acts as a hypervalent iodine precursor.

The model would use descriptors calculated via DFT or other methods, such as HOMO/LUMO energies, atomic charges, steric parameters, or dipole moments. researchgate.net By correlating these descriptors with experimentally measured reaction rates or yields for a training set of molecules, a predictive equation can be generated. This QSRR model can then be used to estimate the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired properties.

Thermodynamic Predictions and Validation of Experimental Data

Computational and theoretical chemistry serve as powerful tools for predicting the thermodynamic properties of molecules, offering insights that can be challenging or hazardous to obtain through direct experimentation. For complex, polysubstituted molecules like this compound, these predictive methods are invaluable. However, a thorough review of scientific literature reveals a notable absence of specific experimental thermodynamic data for this compound itself. Consequently, direct validation of theoretical predictions for this particular compound is not currently possible.

Despite the lack of direct data for this compound, the methodologies for such investigations are well-established through studies on other substituted benzoic acids. High-level quantum-chemical methods are frequently employed for the mutual validation of experimental and theoretical gas-phase enthalpies of formation. researchgate.netresearchgate.net

For instance, research on halogen-substituted benzoic acids has utilized methods like the high-level quantum-chemical composite method G4 for calculating gaseous standard molar enthalpies of formation. researchgate.net These theoretical values are then compared with experimental data obtained from techniques such as combustion calorimetry and vapor pressure measurements to ensure consistency and accuracy. researchgate.net In studies of iodinated benzoic acids, density functional theory (DFT) methods and group contribution procedures have been used alongside experimental measurements to determine thermochemical properties. researchgate.net The deviation between theoretical and experimental values for compounds like 2-iodobenzoic acid has been reported, highlighting the importance of experimental validation. researchgate.net

Computational studies on other substituted molecules, such as chloro- and cyano-substituted imidazolinones, have shown that theoretical calculations can successfully predict the influence of substituents on reaction pathways and activation barriers, with subsequent experimental work confirming the computational predictions. nih.gov This underscores the predictive power of computational chemistry in guiding experimental synthesis and understanding reaction mechanisms.

While specific thermodynamic data like enthalpy of formation are not available for this compound, computational platforms like PubChem provide predicted molecular properties based on its structure. These predictions, while not experimentally validated thermodynamic parameters, offer a preliminary glimpse into the compound's physicochemical characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 306.44 g/mol | PubChem |

| Monoisotopic Mass | 306.8897 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 306.88972 g/mol | PubChem |

| Topological Polar Surface Area | 60.7 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 232 | PubChem |

Note: The data in this table is computationally predicted and has not been experimentally validated.

The development of simple group-additivity procedures for estimating gas-phase and liquid-phase enthalpies of formation, as well as vaporization enthalpies for halogen-substituted benzoic acids, provides a framework for future theoretical evaluation of this compound. researchgate.net Such estimations, once developed and validated against experimental data for a range of related compounds, could provide reliable thermodynamic data crucial for material science and chemical process design.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The compound is a cornerstone for the synthesis of numerous heterocyclic structures, which are prevalent in medicinal chemistry and materials science. The ortho-iodo-benzoic acid motif is a classic precursor for cyclization reactions, and the additional substituents allow for the creation of highly decorated derivatives.

3-Chloro-4-cyano-2-iodobenzoic acid is an ideal starting material for synthesizing isocoumarins and phthalides bearing chloro and cyano substituents. These heterocycles are frameworks for many biologically active natural products. scispace.comnih.gov

Isocoumarin (B1212949) Synthesis: The general and well-established method for isocoumarin synthesis involves the palladium-catalyzed coupling of an o-iodobenzoic acid with terminal alkynes, followed by cyclization. scispace.com Utilizing this compound in this sequence directly leads to the formation of 7-chloro-6-cyano-substituted isocoumarins. The reaction conditions can be modulated to control the cyclization pathway. For instance, temperature can be a key factor in directing the reaction towards either a 6-endo-dig cyclization to form isocoumarins or a 5-exo-dig cyclization to yield phthalide (B148349) derivatives. rsc.org

Phthalide Synthesis: Phthalides can be accessed from 2-iodobenzoic acid precursors through various strategies. One approach involves a copper-catalyzed cyanation followed by intramolecular cyclization and hydrolysis. nih.gov The inherent cyano group in this compound could influence or be part of alternative cyclization strategies. Another pathway involves the conversion of the benzoic acid into a 2-formylarylketone, which can then undergo a facile conversion to a 3-substituted phthalide. organic-chemistry.org The functional groups on the starting material allow for the synthesis of phthalides with specific electronic and steric properties.

Table 1: Synthetic Routes to Isocoumarins and Phthalides

| Target Heterocycle | Synthetic Strategy | Key Precursor | Potential Product from Stated Compound |

|---|---|---|---|

| Substituted Isocoumarin | Pd-catalyzed coupling with terminal alkynes and 6-endo-dig iodocyclization | o-Iodobenzoic acid | 7-Chloro-6-cyanoisocoumarin derivatives |

| Substituted Phthalide | Copper-catalyzed cyanation, intramolecular cyclization, and hydrolysis | o-Halobenzoic acid | Dicyano-chlorophthalide derivatives |

| Substituted Phthalide | Conversion to 2-formylarylketone and subsequent cyclization | 2-Formylarylketone | Phthalides with chloro and cyano substitution |

The compound's structure is also conducive to the synthesis of important nitrogen- and sulfur-containing heterocycles.